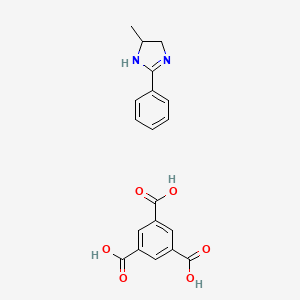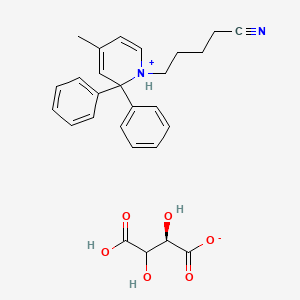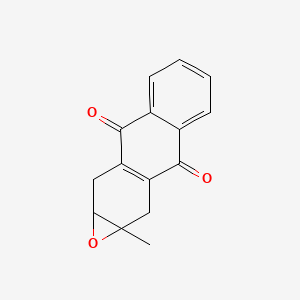
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an epoxide ring and a quinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Quinone Formation: The quinone moiety is introduced through oxidation reactions, often using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in anticancer and antimicrobial research.
Materials Science: Its properties are explored for the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione involves its interaction with various molecular targets:
Epoxide Ring: The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Quinone Moiety: The quinone moiety can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxynaphthalene-9,10-dione: Similar structure but with a naphthalene core.
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyphenanthrene-9,10-dione: Similar structure but with a phenanthrene core.
Uniqueness
1,2,3,4-Tetrahydro-2-methyl-2,3-epoxyanthracene-9,10-dione is unique due to its combination of an epoxide ring and a quinone moiety within an anthracene framework
Propriétés
Numéro CAS |
71173-53-0 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
12-methyl-13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),3,5,7-tetraene-2,9-dione |
InChI |
InChI=1S/C15H12O3/c1-15-7-11-10(6-12(15)18-15)13(16)8-4-2-3-5-9(8)14(11)17/h2-5,12H,6-7H2,1H3 |
Clé InChI |
GRJFXDOULGUCOW-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3=C(CC1O2)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





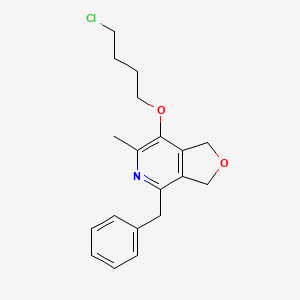


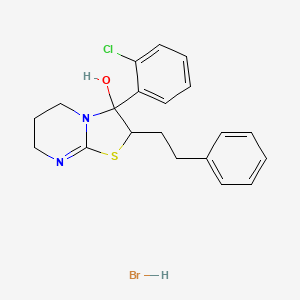
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)

